molecular formula C19H21NO2 B10791418 N-Ethyl-2-methylnorapomorphine hydrochloride

N-Ethyl-2-methylnorapomorphine hydrochloride

Cat. No.: B10791418
M. Wt: 295.4 g/mol
InChI Key: VNGYREUWVHTKAV-OAHLLOKOSA-N
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Description

N-Ethyl-2-methylnorapomorphine hydrochloride is a synthetic compound belonging to the class of aporphine alkaloids. It is structurally related to apomorphine, a well-known dopamine agonist. This compound has garnered interest due to its potential pharmacological activities, particularly in the modulation of dopamine receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-2-methylnorapomorphine hydrochloride typically involves the N-substitution of morphinans followed by acid-catalyzed rearrangements into aporphinoids. An alternative approach involves direct N-substitution on the aporphine backbone . The reaction conditions often include the use of strong acids and controlled temperatures to facilitate the rearrangement and substitution processes.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methodologies as described above. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-2-methylnorapomorphine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

N-Ethyl-2-methylnorapomorphine hydrochloride has several scientific research applications:

    Chemistry: Used as a model compound in studies of aporphine alkaloids and their derivatives.

    Biology: Investigated for its effects on dopamine receptors, particularly in the context of neurological disorders.

    Medicine: Potential therapeutic applications in the treatment of Parkinson’s disease and other dopamine-related conditions.

    Industry: May be used in the development of new pharmacological agents targeting dopamine receptors.

Mechanism of Action

The mechanism of action of N-Ethyl-2-methylnorapomorphine hydrochloride involves its interaction with dopamine receptors. It acts as a dopamine agonist, binding to dopamine receptors and mimicking the effects of dopamine. This interaction can modulate neurotransmission and influence various physiological processes, particularly those related to motor control and behavior .

Comparison with Similar Compounds

Uniqueness: N-Ethyl-2-methylnorapomorphine hydrochloride is unique due to its specific N-ethyl and 2-methyl substitutions, which may confer distinct pharmacological properties compared to other aporphine derivatives. These structural modifications can influence its binding affinity and selectivity for dopamine receptor subtypes, potentially offering advantages in therapeutic applications.

Properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

(6aR)-6-ethyl-2-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol

InChI

InChI=1S/C19H21NO2/c1-3-20-7-6-13-8-11(2)9-14-17(13)15(20)10-12-4-5-16(21)19(22)18(12)14/h4-5,8-9,15,21-22H,3,6-7,10H2,1-2H3/t15-/m1/s1

InChI Key

VNGYREUWVHTKAV-OAHLLOKOSA-N

Isomeric SMILES

CCN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)C)C(=C(C=C4)O)O

Canonical SMILES

CCN1CCC2=C3C1CC4=C(C3=CC(=C2)C)C(=C(C=C4)O)O

Origin of Product

United States

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